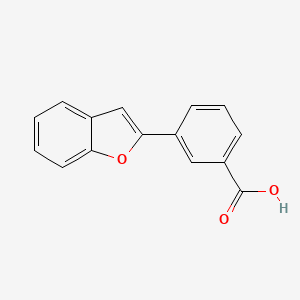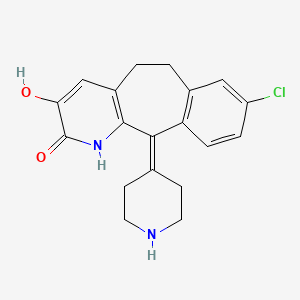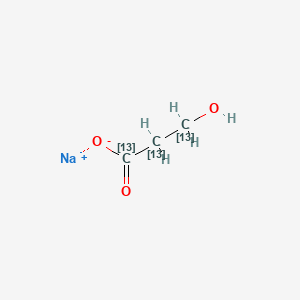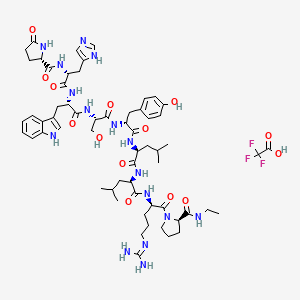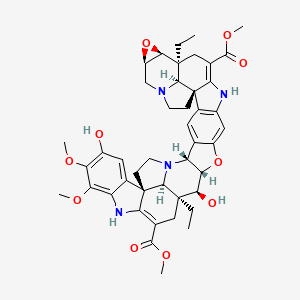
Conophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Conophylline is a vinca alkaloid found in several species of the genus Tabernaemontana, including Ervatamia microphylla and Tabernaemontana divaricata . It is known for its ability to induce autophagy and has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes mellitus, and liver diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of conophylline involves complex chemical reactions due to its intricate structure, which includes multiple stereogenic centers. Fukuyama and coworkers published a total synthesis of this compound in 2011, which involved coupling two indoline-containing fragments using a type of Polonovski reaction . The synthesis was challenging due to the need to control eleven stereogenic centers.
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, such as the leaves of Ervatamia microphylla. The extraction process involves the use of ethanol to isolate the compound from the plant material .
化学反応の分析
Types of Reactions: Conophylline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.
科学的研究の応用
Chemistry: Conophylline is used as a model compound to study complex natural product synthesis and stereochemistry.
Medicine: this compound has demonstrated anticancer properties by inhibiting the growth of colorectal cancer cells and hepatocellular carcinoma It also promotes the differentiation of pancreatic β-cells, making it a potential therapeutic agent for diabetes mellitus.
Industry: The compound’s ability to modulate autophagy and inhibit tumor growth makes it a candidate for developing new pharmaceuticals.
作用機序
Conophylline exerts its effects by binding to specific molecular targets and modulating various cellular pathways:
Molecular Targets: One of the primary targets of this compound is the ADP-ribosylation factor-like 6-interacting protein 1 (ARL6ip1), located in the endoplasmic reticulum membrane. This compound binds to the cytoplasmic portion of ARL6ip1, inhibiting its function.
Pathways Involved: this compound inhibits the Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and inhibits tumor growth.
類似化合物との比較
Conophylline belongs to the class of vinca alkaloids, which also includes well-known therapeutic agents such as vincristine and vinblastine . These compounds share similar structural features but differ in their biological activities and therapeutic applications.
Vincristine and Vinblastine: Both are used as chemotherapeutic agents for treating various cancers. Unlike this compound, which induces autophagy, vincristine and vinblastine primarily disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
Conophyllidine: A closely related compound where the epoxide ring in this compound is replaced with a double bond. Conophyllidine co-occurs with this compound in the same plants and shares similar biological activities.
特性
分子式 |
C44H50N4O10 |
|---|---|
分子量 |
794.9 g/mol |
IUPAC名 |
dimethyl (2R,6R,11R,13S,14S,23S,24S,25S,36R,39R,40R)-14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate |
InChI |
InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3/t27-,29-,32+,35-,36-,39+,40+,41-,42-,43+,44+/m1/s1 |
InChIキー |
QZRIMAMDGWAHPQ-ATPAGDLWSA-N |
異性体SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)[C@H]5[C@@H]([C@H]2O)OC6=CC7=C(C=C56)[C@]89CCN1[C@H]8[C@](CC(=C9N7)C(=O)OC)([C@H]2[C@@H](C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC |
正規SMILES |
CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


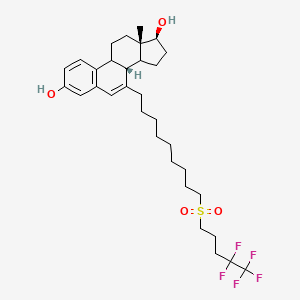
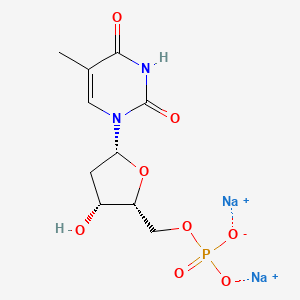

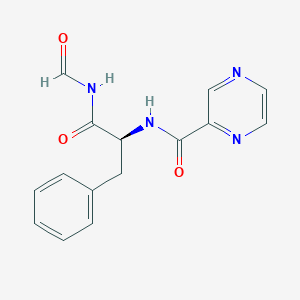

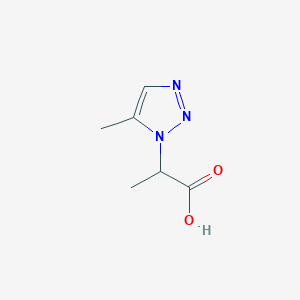
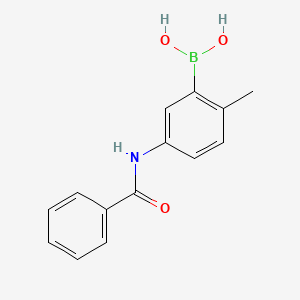
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)

